molecular formula C15H13ClO4 B8339001 4-(4-Chlorobutoxy)-7H-furo[3,2-g][1]benzopyran-7-on

4-(4-Chlorobutoxy)-7H-furo[3,2-g][1]benzopyran-7-on

Cat. No.: B8339001
M. Wt: 292.71 g/mol
InChI Key: JECGDKCSCYZTLB-UHFFFAOYSA-N
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Description

4-(4-Chlorobutoxy)-7H-furo[3,2-g][1]benzopyran-7-on is a useful research compound. Its molecular formula is C15H13ClO4 and its molecular weight is 292.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13ClO4

Molecular Weight

292.71 g/mol

IUPAC Name

4-(4-chlorobutoxy)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C15H13ClO4/c16-6-1-2-7-19-15-10-3-4-14(17)20-13(10)9-12-11(15)5-8-18-12/h3-5,8-9H,1-2,6-7H2

InChI Key

JECGDKCSCYZTLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)OCCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

817 mg (4.041 mmol) of 5-hydroxypsoralen and 1.413 g (6.47 mmol) of 4-chlorobutyl iodide were refluxed in 80 ml of acetone in the presence of an excess of (3.0 g) anhydrous potassium carbonate for 30 hours. The progress of the reaction was monitored by thin layer chromatography. After 30 hours the reaction mixture was concentrated under reduced pressure and distilled off the solvent almost completely. The oily residue was cooled and diluted with water. The aqueous solution was then acidified with concentrated hydrochloric acid to pH 1. The slurry was stirred for 15-20 min and extracted with 3×100 ml of dichloromethane. The dichloromethane layer was extracted with 1×25 ml of 1% sodium hydroxide to separate trace amounts of un-reacted 5-hydroxypsoralen. The dichloromethane layer was washed with 30 ml of 2% hydrochloric acid and further washed with water to neutral pH. The dichloromethane layer was dried over anhydrous sodium sulfate and concentrated to dryness. The resulting residue was then suspended in petroleum ether and filtered to wash out the excess 4-chlorobutyl iodide. The resulting 5-(4-chlorobutoxy)psoralen was used for the synthesis of various derivatives without further purification.
Quantity
817 mg
Type
reactant
Reaction Step One
Quantity
1.413 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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